molecular formula C14H16N2O4 B11823738 4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one

4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B11823738
M. Wt: 276.29 g/mol
InChI Key: WOPQYZBWDNTFNM-UHFFFAOYSA-N
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Description

4-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one is a dihydroimidazolone derivative featuring a substituted phenyl group at the 4-position. Its structure includes a methylidene bridge linking the 4-hydroxy-3,5-dimethoxyphenyl moiety to the imidazolone core. The compound’s dihydroimidazol-5-one ring is partially saturated, with two methyl groups at the 1- and 2-positions.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2,3-dimethylimidazol-4-one

InChI

InChI=1S/C14H16N2O4/c1-8-15-10(14(18)16(8)2)5-9-6-11(19-3)13(17)12(7-9)20-4/h5-7,17H,1-4H3

InChI Key

WOPQYZBWDNTFNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=CC(=C(C(=C2)OC)O)OC)C(=O)N1C

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction and optimizing the conditions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membranes . The antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

  • Structure : Features a nitro group at the 5-position and a chloromethylphenyl substituent at the 4-position .
  • Properties : Melting point of 120°C; characterized by distinct $ ^1H $-NMR signals (e.g., δ 4.62 for CH$ _2 $) .
  • Comparison: The nitro group is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the target compound’s electron-donating hydroxy/methoxy groups.

2,4,5-Trisubstituted Imidazoles (e.g., 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole)

  • Structure : Aromatic substituents at the 2-, 4-, and 5-positions, with variations including halogens (Cl, Br), methoxy, and nitro groups .
  • Properties : Higher crystallinity due to planar aromatic systems; melting points range widely (150–250°C depending on substituents).
  • Comparison: The absence of a dihydroimidazolone ring in these analogs reduces ring strain but eliminates the ketone’s hydrogen-bonding capacity. Electron-withdrawing substituents (e.g., nitro) enhance acidity at the N1 position, whereas the target compound’s hydroxy group may act as a hydrogen-bond donor .

5-Oxo-imidazole Derivatives (e.g., 4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones)

  • Structure : Shares the dihydroimidazol-5-one core but incorporates pyrazolone and arylidene substituents .
  • Properties : Demonstrated antimicrobial activity in preliminary screenings, suggesting the dihydroimidazolone scaffold may contribute to bioactivity.

Pharmacological and Physicochemical Profiles

Compound Name Key Substituents Melting Point (°C) Solubility Bioactivity Notes Reference
Target Compound 4-hydroxy-3,5-dimethoxyphenyl Not reported Moderate (polar) Hypothesized antimicrobial
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Chloromethyl, nitro 120 Low (non-polar) Precursor for arylethanols
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole Chlorophenyl, diphenyl 198 Insoluble Not reported
4-(4-Arylidene-5-oxo-dihydroimidazol-1-yl)-pyrazol-3-one Pyrazolone, arylidene 160–180 Moderate (DMSO) Antimicrobial activity

Key Observations :

  • The target compound’s hydroxy and methoxy groups likely improve water solubility compared to halogenated analogs .
  • The dihydroimidazolone core may offer conformational flexibility, enhancing binding to biological targets compared to fully aromatic imidazoles .

Biological Activity

The compound 4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one is a derivative of imidazole that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, structural characteristics, and biological activities based on diverse research findings.

Synthesis

The synthesis of the compound typically involves the condensation reaction between 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide under acidic conditions. The resulting hydrazone undergoes further reactions to yield the target imidazole derivative. Techniques such as FT-IR and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Structural Characteristics

The molecular formula for this compound is C13H16N2O3C_{13}H_{16}N_2O_3 with a molecular weight of approximately 248.28 g/mol. The structure features a hydroxyl group , two methoxy groups , and an imidazole ring which contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds similar to 4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one exhibit significant antioxidant properties. For instance, a study reported that derivatives containing methoxy groups could effectively scavenge free radicals due to their electron-donating ability .

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. A docking study showed a favorable interaction with the active site of bacterial enzymes such as MurB from Staphylococcus aureus, suggesting potential as an antibacterial agent . The docking scores indicated a strong binding affinity (−8.374 kcal/mol), which is comparable to known antibacterial agents.

Ligand Docking Score (kcal/mol)
Compound-8.374
FAD-8.041

Anti-inflammatory Effects

The presence of hydroxyl groups in the structure may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Research has shown that similar compounds can modulate inflammatory pathways in various cell types .

Cytotoxicity

Studies on cytotoxicity reveal that while the compound exhibits beneficial biological activities, it also shows varying degrees of cytotoxic effects on different cancer cell lines. The selectivity index must be evaluated to ensure therapeutic efficacy without excessive toxicity .

Case Studies

  • Antioxidant Study : A comparative analysis of various derivatives showed that those with multiple methoxy substitutions had enhanced antioxidant activity measured by DPPH radical scavenging assays.
  • Antibacterial Assessment : Clinical isolates of Escherichia coli and Staphylococcus aureus were tested against the compound, showing notable inhibition zones in agar diffusion assays.
  • Cytotoxicity Testing : The compound was tested against MCF-7 breast cancer cells using MTT assays, revealing IC50 values indicating moderate cytotoxicity compared to standard chemotherapeutics.

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